molecular formula C10H8N4O2 B14426418 (6-Azido-1H-indol-3-YL)acetic acid CAS No. 79473-01-1

(6-Azido-1H-indol-3-YL)acetic acid

Cat. No.: B14426418
CAS No.: 79473-01-1
M. Wt: 216.20 g/mol
InChI Key: JFHWJZFYFSHXLY-UHFFFAOYSA-N
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Description

(6-Azido-1H-indol-3-YL)acetic acid is a derivative of indole-3-acetic acid, a well-known plant hormone belonging to the auxin classIndole derivatives are of great interest due to their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of indole with glycolic acid in the presence of a base at elevated temperatures . Another approach involves the Fischer indole synthesis, where glutamic acid and phenylhydrazine are used as starting materials .

Industrial Production Methods: While specific industrial production methods for (6-Azido-1H-indol-3-YL)acetic acid are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: (6-Azido-1H-indol-3-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine, leading to the formation of amino-indole derivatives.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products: The major products formed from these reactions include amino-indole derivatives, nitro-indole derivatives, and various substituted indole compounds.

Scientific Research Applications

(6-Azido-1H-indol-3-YL)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Azido-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to auxin receptors in plants, influencing growth and development processes.

    Pathways Involved: It can modulate signaling pathways related to cell elongation, division, and differentiation.

Comparison with Similar Compounds

    Indole-3-acetic acid: The parent compound, a natural plant hormone with well-documented biological activities.

    6-Bromo-1H-indol-3-YL)acetic acid: A similar compound with a bromine atom instead of an azido group, used in various chemical and biological studies.

    6-Fluoro-1H-indol-3-YL)acetic acid: Another derivative with a fluorine atom, known for its unique chemical properties and applications.

Uniqueness: (6-Azido-1H-indol-3-YL)acetic acid stands out due to the presence of the azido group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

79473-01-1

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

2-(6-azido-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H8N4O2/c11-14-13-7-1-2-8-6(3-10(15)16)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,15,16)

InChI Key

JFHWJZFYFSHXLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=[N+]=[N-])NC=C2CC(=O)O

Origin of Product

United States

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